molecular formula C13H12FNO3 B2792275 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 70032-17-6

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2792275
CAS No.: 70032-17-6
M. Wt: 249.241
InChI Key: AXESECUUDQNNCY-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C13H12FNO3 and a molecular weight of 249.241 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method involves the Friedländer synthesis, where an o-aminoaryl ketone is condensed with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods: . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of hydroquinolines and dihydroquinolines.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its use in developing new pharmaceuticals, particularly antibiotics.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

  • Ciprofloxacin: A well-known antibiotic with a similar quinoline structure.

  • Norfloxacin: Another fluoroquinolone antibiotic used for treating bacterial infections.

  • Ofloxacin: Similar to ciprofloxacin, used in the treatment of bacterial infections.

Uniqueness: 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer different biological and chemical properties compared to other quinolones

Biological Activity

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings regarding its biological activity, including antibacterial and antifungal properties, as well as its efficacy against cancer cell lines.

Chemical Structure and Properties

The compound is characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 3-position of the quinoline ring. Its molecular formula is C12H12FN2O3C_{12}H_{12}FN_2O_3, and it has been synthesized through various chemical pathways involving fluorinated intermediates.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study reported the in vitro antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using the agar streak dilution method.

Table 1: Antibacterial Activity of 6-Fluoro Derivatives

CompoundBacteria StrainMIC (µg/mL)
6-FL1Staphylococcus aureus4.1
6-FL2Escherichia coli50
6-FL3Klebsiella pneumoniae25
6-FL4Bacillus cereus2.4

The in vivo studies indicated an effective dose (ED50) range of 50-160 mg/kg against E. coli , showing promising antibacterial potential .

Antifungal Activity

While the antibacterial effects are pronounced, antifungal activity appears to be weaker. The same derivatives demonstrated limited antifungal effects against strains such as Candida albicans and Aspergillus niger , with MIC values significantly higher than those observed for bacterial strains .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly against breast cancer cell lines such as MCF-7. In vitro assays using the MTT method revealed that certain derivatives exhibited notable cytotoxic effects comparable to established chemotherapeutics like Doxorubicin.

Table 2: Cytotoxicity Against MCF-7 Cell Line

CompoundIC50 (µM)
6-FL110
6-FL215
Doxorubicin5

The results indicate that some derivatives possess significant anticancer activity, suggesting their potential as therapeutic agents in oncology .

The proposed mechanism for the antibacterial activity involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Additionally, the presence of the fluorine atom is thought to enhance lipophilicity, improving membrane penetration and bioavailability .

Properties

IUPAC Name

6-fluoro-4-oxo-1-propylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-2-5-15-7-10(13(17)18)12(16)9-6-8(14)3-4-11(9)15/h3-4,6-7H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXESECUUDQNNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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